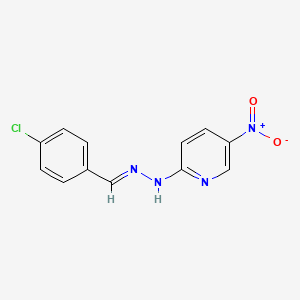

p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone

Übersicht

Beschreibung

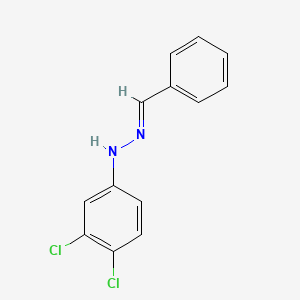

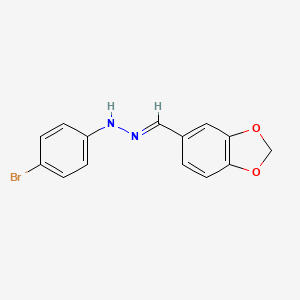

P-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is a chemical compound with the formula C13H10Cl2N2. It is a hydrazone derivative, which is a class of compounds that contain an azomethine (-NHN=C-) proton .

Synthesis Analysis

The synthesis of hydrazone ligands, such as 4-chlorobenzaldehyde hydralazine hydrazone (LH), has been reported . The synthesis of desired metal complexes is achieved by using LH in its monohydrochloride salt form (LH.HCl), thus preventing cyclization of LH to T . Mass, IR, NMR, UV–Vis spectroscopic techniques, thermal and other physicochemical methods were used for the structural elucidation of the metal complexes .Molecular Structure Analysis

The structure of both the LH and T is characterized by single-crystal X-ray diffraction pattern analysis . On the basis of electronic and magnetic properties of the complexes, four coordinate square-planar geometry for Ni+2 complex, while Td geometry for Cu+2 and Zn+2 complex was assigned .Chemical Reactions Analysis

The synthesis of desired metal complexes is achieved by using LH in its monohydrochloride salt form (LH.HCl), thus preventing cyclization of LH to T . This suggests that the compound can undergo complexation reactions with various metal ions.Wirkmechanismus

While the exact mechanism of action for p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is not specified, hydrazones have been found to exhibit a range of pharmacological effects . For example, some hydrazones have shown anti-inflammatory effects due to their inhibitory response against certain vital inflammatory mediators .

Safety and Hazards

While specific safety data for p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is not available, safety data for similar compounds such as 4-Chlorobenzaldehyde indicate that they can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to handle these compounds with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

Hydrazones are a very important class of compounds which contain an azomethine group in their structure. Their structural flexibility and pharmacological activity profile have caught the attention of chemists worldwide . Future research could focus on synthesizing new hydrazone derivatives and evaluating their biological activities. Additionally, the development of fast pyridyl hydrazone T-type photochromic compounds in polar solvents could be a promising direction .

Eigenschaften

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O2/c13-10-3-1-9(2-4-10)7-15-16-12-6-5-11(8-14-12)17(18)19/h1-8H,(H,14,16)/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXZFHQCWBTLC-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28058-13-1 | |

| Record name | Benzaldehyde, p-chloro-, (5-nitro-2-pyridyl)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

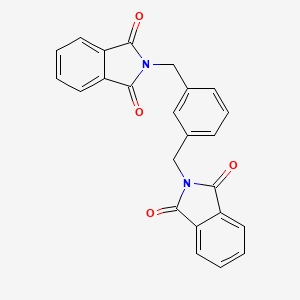

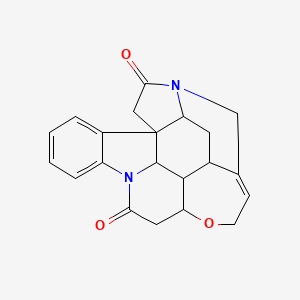

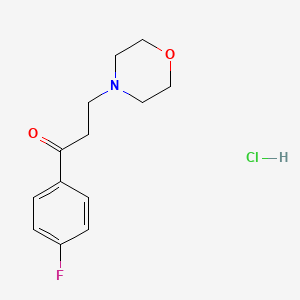

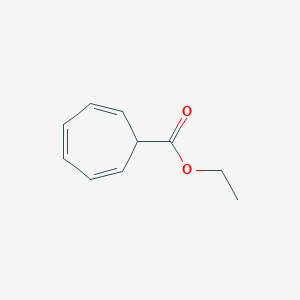

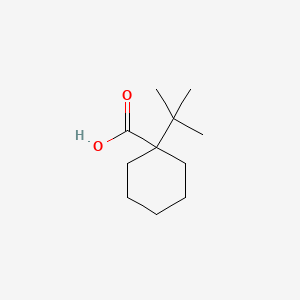

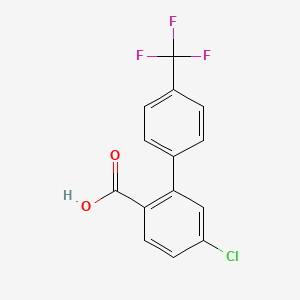

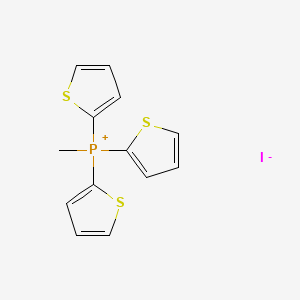

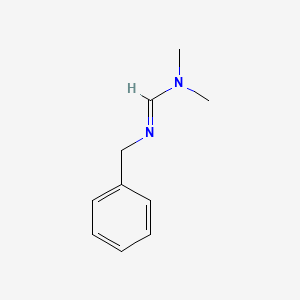

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid](/img/structure/B1654769.png)